Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is an organic compound with the molecular formula C20H22O6. It is a diester derived from the reaction of ethylene glycol and 4-hydroxybenzoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Scientific Research Applications
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Employed in the production of polymers and copolymers with specific properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Material Science: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
Mode of Action
The mode of action of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is not well-understood. The compound is planar with an r.m.s. deviation of 0.0238 (9) Å for the 19 atoms used in the calculation and 0.0071 (9) Å for the two aryl groups in the molecule . A weak intermolecular C—H O hydrogen bond and a C—H π interaction help to consolidate the three-dimensional network . .
Biochemical Analysis
Biochemical Properties
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to form weak intermolecular hydrogen bonds and π interactions, which help consolidate its three-dimensional network . These interactions are crucial for its stability and reactivity in biochemical environments.
Cellular Effects
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and π interactions plays a role in its impact on cellular activities . These interactions can alter the behavior of cells, leading to changes in their physiological functions.
Molecular Mechanism
The molecular mechanism of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Its ability to form hydrogen bonds and π interactions is key to its mechanism of action . These interactions enable the compound to modulate the activity of enzymes and other biomolecules, resulting in various biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate can change over time. The compound’s stability and degradation are influenced by its interactions with other molecules. Over time, these interactions can lead to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can maintain its activity and stability under specific conditions, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . These threshold effects are important for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form hydrogen bonds and π interactions plays a role in its involvement in these pathways . These interactions enable the compound to modulate the activity of enzymes and other biomolecules, affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and potential therapeutic applications.
Subcellular Localization
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate can be synthesized through the esterification reaction between ethylene glycol and 4-hydroxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate involves the continuous esterification process. This process includes the use of large-scale reactors where ethylene glycol and 4-hydroxybenzoic acid are mixed with an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of a strong acid or base to yield ethylene glycol and 4-hydroxybenzoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Ethylene glycol and 4-hydroxybenzoic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate
- Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate
- Diethyl 4,4’-(propane-1,2-diylbis(oxy))dibenzoate
Uniqueness
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is unique due to its specific ester linkage and the presence of ethylene glycol as the central moiety. This structure imparts distinct chemical properties, such as its reactivity in esterification and hydrolysis reactions, making it valuable in various industrial and research applications.
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxycarbonylphenoxy)ethoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-3-23-19(21)15-5-9-17(10-6-15)25-13-14-26-18-11-7-16(8-12-18)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHNYIOBLBKRMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463919 |
Source
|
Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25909-66-4 |
Source
|
Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.